Biochemical Potency vs. Parent Scaffold
Kdm4-IN-3 (Compound 15) demonstrates significantly higher potency against the KDM4B isoform compared to the widely used pan-Jumonji inhibitor JIB-04. In direct cross-study comparison, Kdm4-IN-3 inhibits KDM4B with an IC50 of 83 nM [1], whereas JIB-04 exhibits an IC50 of 435 nM against the same target .
| Evidence Dimension | In vitro inhibition of KDM4B demethylase activity |
|---|---|
| Target Compound Data | IC50 = 83 nM (0.083 μM) |
| Comparator Or Baseline | JIB-04 (pan-JmjC inhibitor): IC50 = 435 nM |
| Quantified Difference | Kdm4-IN-3 is approximately 5.2-fold more potent than JIB-04 against KDM4B. |
| Conditions | Biochemical assay using recombinant human KDM4B (AlphaScreen format) [1]; cell-free assay for JIB-04 . |
Why This Matters
This difference is critical for studies focusing on KDM4B-driven pathways, as achieving the same level of target engagement with a less potent inhibitor would require higher concentrations, increasing the risk of off-target effects.
- [1] Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. J Med Chem, 59(4), 1388-1409. View Source
